molecular formula C21H19ClN2O3 B7741586 Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate

Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate

Cat. No.: B7741586
M. Wt: 382.8 g/mol
InChI Key: IEKZKEKJYJWZIN-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate is a quinoline derivative characterized by a complex substitution pattern. Its structure includes:

  • A chlorine atom at position 7 of the quinoline ring.
  • A methyl group at position 6.
  • An ethyl carboxylate ester at position 2.
  • A 4-amino group substituted with a 3-acetylphenyl moiety.

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-4-27-21(26)17-11-23-19-12(2)18(22)9-8-16(19)20(17)24-15-7-5-6-14(10-15)13(3)25/h5-11H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKZKEKJYJWZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of Substituents: The 7-chloro and 8-methyl substituents can be introduced through selective halogenation and alkylation reactions.

    Coupling with 3-Acetylphenylamine: The final step involves coupling the quinoline core with 3-acetylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or proteases involved in cancer cell proliferation. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Quinoline Derivatives

Structural Analogues from Historical and Recent Literature

3-Chloroethyl 2-Phenylquinoline-4-Carboxylate ()
  • Substituents :
    • Chloroethyl ester at position 3.
    • Phenyl group at position 2.
  • Properties: Melting point: 72°C (from acid chloride). Reactivity: Forms a diethylaminoethyl ester (dihydrochloride, m.p. 160°C) with diethylamine .
Ethyl 7-Chloro-1-Cyclopropyl-6-Fluoro-8-Nitro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate ()
  • Substituents :
    • Chlorine at position 5.
    • Cyclopropyl at position 1, fluoro at 6, nitro at 8, and oxo at 4.
  • Crystal Packing :
    • Sustained by C—H⋯O (3.065–3.537 Å) and C—H⋯Cl (3.431–3.735 Å) interactions .
  • The nitro group at position 8 introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound, which is electron-donating.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties
Compound Name Position 7 Position 8 Position 4 Aromaticity Notable Interactions
Target Compound Cl CH₃ 3-Acetylphenylamino Fully aromatic Potential C—H⋯O/N—H⋯O
3-Chloroethyl 2-Phenylquinoline-4-Carboxylate - - Chloroethyl ester Fully aromatic Aromatic stacking (phenyl)
Ethyl 7-Chloro-1-Cyclopropyl-... () Cl NO₂ Oxo (1,4-dihydro) Non-aromatic C—H⋯O, C—H⋯Cl
Key Observations:

Amino vs. Ester at Position 4: The acetylphenylamino group in the target compound provides a hydrogen-bond donor/acceptor site absent in ester-substituted analogues (e.g., ).

Electron Effects : The methyl group at position 8 (target) is electron-donating, while the nitro group () is electron-withdrawing, affecting electronic distribution and reactivity.

Crystal Packing : The target compound’s acetyl group may facilitate C—H⋯O interactions similar to those observed in , but its methyl group at position 8 could introduce steric hindrance absent in simpler analogues.

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